molecular formula C13H21N3 B8640294 2-Methyl-3-((4-methylpiperazin-1-yl)methyl)benzeneamine

2-Methyl-3-((4-methylpiperazin-1-yl)methyl)benzeneamine

Cat. No. B8640294
M. Wt: 219.33 g/mol
InChI Key: UPGWEMVDPJIXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093239B2

Procedure details

The title compound of step B was prepared from 1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-piperazine in an analogous manner as that described for the synthesis of 4-(1,4′-bipiperidin-1′-yl)-2-(methyloxy)aniline (Example 22, step C). 1H NMR (400 MHz, DMSO-d6) δ 6.52 (d, J=6.8 Hz, 1H), 6.53 (d, J=6.8 Hz, 1H), 6.40 (d, J=7.5 Hz, 1H), 4.69 (s, 2H), 3.28 (s, 2H), 2.14-2.40 (m, 8H), 2.11 (s, 3H), 1.99 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1,4′-bipiperidin-1′-yl)-2-(methyloxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[C:10]=2[CH3:18])[CH2:4][CH2:3]1.N1(C2CCN(C3C=CC(N)=C(OC)C=3)CC2)CCCCC1>>[CH3:18][C:10]1[C:9]([CH2:8][N:5]2[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]2)=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Two
Name
4-(1,4′-bipiperidin-1′-yl)-2-(methyloxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C1CCN(CC1)C1=CC(=C(N)C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=CC=C1CN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.